molecular formula C8H6BrN3 B1447853 2-(5-bromo-1H-pyrazol-1-yl)pyridine CAS No. 1546135-62-9

2-(5-bromo-1H-pyrazol-1-yl)pyridine

Cat. No. B1447853
M. Wt: 224.06 g/mol
InChI Key: NOWKPHLHODDVIA-UHFFFAOYSA-N
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Description

“2-(5-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound with the CAS Number: 1546135-62-9. It has a molecular weight of 224.06 and its IUPAC name is the same as its common name . The compound is liquid in physical form .


Synthesis Analysis

While specific synthesis methods for “2-(5-bromo-1H-pyrazol-1-yl)pyridine” were not found in the search results, there are related compounds that have been synthesized. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole .


Molecular Structure Analysis

The InChI code for “2-(5-bromo-1H-pyrazol-1-yl)pyridine” is 1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(5-bromo-1H-pyrazol-1-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 224.06 .

Scientific Research Applications

Use in Chemical Synthesis

  • Field : Chemistry
  • Application : “2-(5-bromo-1H-pyrazol-1-yl)pyridine” is a chemical compound used in the synthesis of various other compounds .
  • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
  • Results : The outcomes of the synthesis would vary depending on the specific reactions being performed .

Potential Therapeutic Applications

  • Field : Medicinal Chemistry
  • Application : Compounds containing a pyrazole skeleton, such as “2-(5-bromo-1H-pyrazol-1-yl)pyridine”, have been studied for their potential therapeutic applications .
  • Method : The methods of application would involve synthesizing the compound and then testing its biological activity. The specific procedures would depend on the particular therapeutic application being investigated .
  • Results : The results would depend on the specific therapeutic application being investigated. For example, some pyrazole compounds have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Use in Imidazole Synthesis

  • Field : Medicinal Chemistry
  • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
  • Method : The methods of application would involve synthesizing the compound and then testing its biological activity. The specific procedures would depend on the particular therapeutic application being investigated .
  • Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Use in C–H Functionalization

  • Field : Organic Chemistry
  • Application : A Rh (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes .
  • Method : This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
  • Results : The synthesis results in moderate to good yields .

Use in Antileishmanial and Antimalarial Evaluation

  • Field : Medicinal Chemistry
  • Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
  • Method : The methods of application would involve synthesizing the compound and then testing its biological activity. The specific procedures would depend on the particular therapeutic application being investigated .
  • Results : The results would depend on the specific therapeutic application being investigated .

Use in Pyrazole Scaffold Synthesis

  • Field : Organic Chemistry
  • Application : Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

2-(5-bromopyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWKPHLHODDVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-1H-pyrazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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